molecular formula C8H3Br2ClN2 B1626665 6,8-Dibromo-4-chloroquinazoline CAS No. 98436-45-4

6,8-Dibromo-4-chloroquinazoline

Cat. No. B1626665
CAS RN: 98436-45-4
M. Wt: 322.38 g/mol
InChI Key: PUGXZUHUYQNRIF-UHFFFAOYSA-N
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Description

“6,8-Dibromo-4-chloroquinazoline” is a chemical compound used in scientific research. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The 2-aryl-6,8-dibromoquinazolin-4(3H)-ones were prepared in a single-pot operation by condensing 6,8-dibromoanthranilamide and aryl aldehydes in the presence of molecular iodine in ethanol . Treatment of the 2-aryl-6,8-dibromoquinazolin-4(3H)-ones with thionylchloride in the presence of dimethylformamide afforded the corresponding 2-aryl-4-chloro-6,8-dibromoquinazolines .


Molecular Structure Analysis

The molecular formula of “6,8-Dibromo-4-chloroquinazoline” is C8H3Br2ClN2. Its molecular weight is 322.38 g/mol.


Chemical Reactions Analysis

Palladium(0)-copper iodide catalyzed Sonogashira cross-coupling reaction of 2-aryl-4-chloro-6,8-dibromoquinazolines with terminal alkynes at room temperature afforded series of 2-aryl-6,8-dibromo-4-(alkynyl)quinazolines . Further transformation of the 2-aryl-6,8-dibromo-4-(phenylethynyl)quinazolines via Suzuki-Miyaura cross-coupling with arylboronic acids occurred without selectivity to afford the corresponding 2,6,8-triaryl-4-(phenylethynyl)quinazolines .


Physical And Chemical Properties Analysis

The physical form of “6,8-Dibromo-4-chloroquinazoline” is solid . Its molecular weight is 243.49 .

Scientific Research Applications

Anticancer Properties

6,8-Dibromo-4-chloroquinazoline derivatives have been synthesized and evaluated for their potential anticancer properties. These derivatives, through various chemical modifications, have demonstrated potent anticancer activities against several cancer cell lines. For instance, derivatives have shown significant inhibitory effects on tumor cell proliferation, indicating their potential as therapeutic agents in cancer treatment (Mphahlele, Paumo, El‐Nahas, & El-Hendawy, 2014).

Antimicrobial Activity

The antimicrobial screening of new isoxazole derivatives incorporating 6,8-dibromo-2-methylquinazolin-4-one moiety has revealed that these compounds possess notable antibacterial and antifungal activities. This indicates the potential of 6,8-Dibromo-4-chloroquinazoline derivatives as effective agents in combating microbial infections (Savaliya, 2022).

Photophysical Studies

Research into the photophysical properties of 6,8-dibromo-4-chloroquinazoline derivatives has led to the development of compounds with novel absorption and emission characteristics. These properties are crucial for applications in materials science, where such compounds can be utilized in the development of optical materials and sensors (Mphahlele et al., 2014).

Corrosion Inhibition

Derivatives of 6,8-Dibromo-4-chloroquinazoline have been investigated for their corrosion inhibition effectiveness. The electronic structure of these molecules has been studied through density functional theory (DFT) and molecular dynamic (MD) simulation, demonstrating their potential in protecting metals from corrosion in acidic environments. This research provides a foundation for developing new corrosion inhibitors based on quinazoline derivatives (Saha, Murmu, Murmu, & Banerjee, 2016).

Safety And Hazards

When handling “6,8-Dibromo-4-chloroquinazoline”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Halogenated quinazolines constitute important substrates for structural elaboration via metal-catalyzed carbon–carbon bond formation to afford novel polysubstituted quinazoline derivatives . The development of strategies to efficiently functionalize presynthesized halogenated quinazolinones and quinazolines or their tosylate derivatives via metal-catalyzed cross-coupling reactions to afford novel polycarbo- or polyheteroatom-substituted derivatives with potential application in pharmaceuticals and materials has attracted considerable interest .

properties

IUPAC Name

6,8-dibromo-4-chloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Br2ClN2/c9-4-1-5-7(6(10)2-4)12-3-13-8(5)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGXZUHUYQNRIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=NC=N2)Cl)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Br2ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00559801
Record name 6,8-Dibromo-4-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dibromo-4-chloroquinazoline

CAS RN

98436-45-4
Record name 6,8-Dibromo-4-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
HK Paumo - 2014 - core.ac.uk
The 2-aryl-6, 8-dibromoquinazolin-4 (3H)-ones were prepared in a single-pot operation by condensing 6, 8-dibromoanthranilamide and aryl aldehydes in the presence of molecular …
Number of citations: 3 core.ac.uk
MJ Mphahlele, HK Paumo, AM El-Nahas… - Molecules, 2014 - mdpi.com
The 2-aryl-6,8-dibromo-4-chloroquinazolines derived from the 2-aryl-6,8-dibromoquinazolin-4(3H)-ones were subjected to the Sonogashira cross-coupling with terminal acetylenes at …
Number of citations: 34 www.mdpi.com
RP Modh, E De Clercq, C Pannecouque… - Journal of enzyme …, 2014 - Taylor & Francis
A series of novel hybrid quinazoline–triazine derivatives was designed and synthesized from cyanuric chloride and anthranilic acid through sequential reactions, which contain different …
Number of citations: 66 www.tandfonline.com
JJ Patel, RP Modh, M Asamdi, KH Chikhalia - Molecular Diversity, 2021 - Springer
Practical synthesis and biological activities of quinazolinyl–triazinyl semicarbazides (10a–j) and quinazolinyl–triazinyl thiosemicarbazides (11a–j) have been described. The novel …
Number of citations: 9 link.springer.com
Y Zhang, P Niu, Q Wen, L Sun, W Wang… - Journal of …, 2020 - Wiley Online Library
Substituted 4‐chloroquinazoline reacted with sodium diselenide to give novel sodium quinazoline‐4‐diselenide compounds. The reaction provides an efficient and facile approach to …
Number of citations: 4 onlinelibrary.wiley.com
G Liu, YJ Huang, K Cao, CN Ji, L Sun, SG Xu, XG Liu - Afinidad, 2016 - raco.cat
A series of novel diquinazoline diselenide compounds was designed and synthesized with substituted 4-chloroquinazoline and sodium diselenide. Their structures were confirmed by IR…
Number of citations: 3 www.raco.cat
G Liu, F Liu, HY Huang, S Shi, YC Zhang, ZY Yin… - Afinidad, 2019 - raco.cat
A series of novel biquinazoline diselenide compounds was designed and synthesized with substituted 4-chloroquinazoline and sodium diselenide. Their structures were confirmed by IR…
Number of citations: 1 www.raco.cat

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